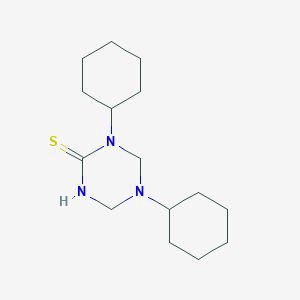![molecular formula C13H12O3 B5880723 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants, such as tonka beans, sweet clover, and cassia cinnamon. Coumarin has been widely studied due to its various biological activities, including anticoagulant, anti-inflammatory, and antimicrobial effects.
作用机制
The mechanism of action of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Coumarin has been shown to inhibit the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators, and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and α-glucosidase, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators. Coumarin has also been shown to have antimicrobial effects against various bacteria, fungi, and viruses, including Staphylococcus aureus, Candida albicans, and herpes simplex virus.
实验室实验的优点和局限性
Coumarin has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized through various methods. It is also relatively inexpensive compared to other compounds with similar biological activities. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
未来方向
There are several future directions for the study of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential anticancer effects of this compound, as it has been shown to have cytotoxic effects on certain cancer cell lines. Additionally, the potential use of this compound as a natural food preservative is an area of interest, as it has been shown to have antimicrobial effects against various foodborne pathogens. Finally, the investigation of the potential neuroprotective effects of this compound is an area of interest, as it has been shown to have acetylcholinesterase inhibitory activity, which is involved in the regulation of cognitive function.
合成方法
Coumarin can be synthesized through various methods, such as the Pechmann condensation reaction, Perkin reaction, and Wittig reaction. The Pechmann condensation reaction is the most commonly used method, which involves the reaction of salicylaldehyde with a β-keto ester in the presence of an acid catalyst. The Perkin reaction involves the reaction of an aromatic aldehyde with an acid anhydride, while the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide.
科学研究应用
Coumarin has been widely studied for its various biological activities, including anticoagulant, anti-inflammatory, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators. Coumarin has also been shown to have antimicrobial effects against various bacteria, fungi, and viruses, including Staphylococcus aureus, Candida albicans, and herpes simplex virus.
属性
IUPAC Name |
7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9(2)8-15-11-5-3-10-4-6-13(14)16-12(10)7-11/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYIJXQZJGQQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C=CC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)

![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)

![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)



![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)

![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)